Pentaphenyl vs. Pentamethyl Scaffold Structure
The crystal structure of the parent pentaphenylferrocene, [Fe(C5Ph5)(C5H5)], exhibits a markedly different steric environment compared to 1,2,3,4,5-pentamethylferrocene. In the pentaphenyl derivative, the phenyl substituents are canted relative to the cyclopentadienyl plane at angles between 44.3° and 61.8° [1]. This conformational feature distinguishes the C5Ph5 scaffold from the C5Me5 scaffold, which lacks such aryl-aryl interactions. While direct crystallographic data for 1'-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene is not reported, the core C5Ph5 geometry is expected to be conserved based on the structural characterization of related pentaphenylferrocene derivatives [1][2].
| Evidence Dimension | Phenyl substituent canting angle relative to Cp plane |
|---|---|
| Target Compound Data | 44.3° to 61.8° (for parent pentaphenylferrocene) |
| Comparator Or Baseline | Pentamethylferrocene: not applicable (no aryl substituents) |
| Quantified Difference | Qualitative difference in steric bulk and conformational flexibility |
| Conditions | Single-crystal X-ray diffraction of [Fe(C5Ph5)(C5H5)]·C6H5Cl solvate |
Why This Matters
The conformational rigidity and steric demand of the C5Ph5 scaffold are critical for achieving high diastereoselectivity in subsequent cyclopalladation reactions.
- [1] Aroney, M. J.; Buys, I. E.; Dennis, G. D.; Field, L. D.; Hambley, T. W.; Lay, P. A.; Masters, A. F. The crystal and molecular structure of (η5-pentaphenylcyclopentadienyl)(η5-cyclopentadienyl)iron(II), 1,2,3,4,5-pentaphenylferrocene, [Fe(C5Ph5)(C5H5)]. Polyhedron 1993, 12 (16), 2051–2056. View Source
- [2] Peters, R.; Xin, Z.-Q.; Fischer, D. F.; Schweizer, W. B. Synthesis and Diastereoselective ortho-Lithiation/Cyclopalladation of Enantiopure [2-Imidazolyl]-1',2',3',4',5'-pentamethylferrocenes and -1',2',3',4',5'-pentaphenylferrocenes. Organometallics 2006, 25 (12), 2917–2920. View Source
